molecular formula C17H22N2O3 B2476393 4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-6-methyl-2H-chromen-2-one CAS No. 899402-11-0

4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-6-methyl-2H-chromen-2-one

Cat. No.: B2476393
CAS No.: 899402-11-0
M. Wt: 302.374
InChI Key: MAJLLVPNPSFOQQ-UHFFFAOYSA-N
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Description

4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-6-methyl-2H-chromen-2-one is a complex organic compound that features a piperazine ring and a chromenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-6-methyl-2H-chromen-2-one typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the Ugi reaction, which is a multi-component reaction that can efficiently produce complex molecules . Additionally, the ring opening of aziridines under the action of N-nucleophiles is another viable method .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-6-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-6-methyl-2H-chromen-2-one has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-6-methyl-2H-chromen-2-one is unique due to its specific combination of a piperazine ring and a chromenone structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-13-2-3-16-15(10-13)14(11-17(21)22-16)12-19-6-4-18(5-7-19)8-9-20/h2-3,10-11,20H,4-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJLLVPNPSFOQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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